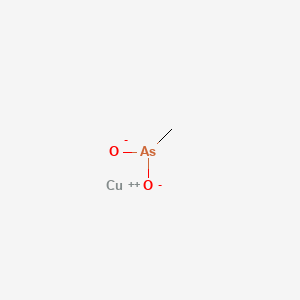

Copper methane arsonate

Description

Historical Trajectories of Research on Arsenical Compounds in Agricultural and Industrial Contexts

The application of arsenic-containing compounds has a long and complex history, evolving from early inorganic pesticides to more complex organic formulations and industrial products. Research into these substances has been driven by the need for effective pest control, crop management, and material preservation, with a parallel evolution in the understanding of their environmental fate.

The deliberate use of organic arsenical compounds for weed control in agriculture marks a significant chapter in the history of herbicide development. Unlike their inorganic predecessors, organic arsenicals, which feature a direct carbon-arsenic bond, were found to be effective against specific weeds while being generally less toxic to plants and animals. nih.gov

Research in the mid-20th century led to the development and widespread use of several key organic arsenical herbicides. nih.gov Among the most prominent were the methanearsonates, including Monosodium Methanearsonate (MSMA) and Disodium Methanearsonate (DSMA), as well as cacodylic acid (dimethylarsinic acid). aaem.pl These herbicides were extensively used for controlling broadleaf weeds in cotton fields and for managing unwanted vegetation on golf courses. aaem.pl Cacodylic acid, for instance, was a component of the defoliant known as Agent Blue. aaem.pl

The trajectory of research and regulation has shifted over time. In 2009, the U.S. Environmental Protection Agency (EPA) initiated a phase-out of most organic arsenical pesticides. aaem.pl However, some uses, such as MSMA for cotton production, were permitted to continue under specific restrictions. aaem.plresearchgate.net

Here is a table summarizing key organic arsenical herbicides and their historical applications:

| Herbicide Name | Chemical Name | Historical Application |

| MSMA | Monosodium Methanearsonate | Broadleaf weed control in cotton |

| DSMA | Disodium Methanearsonate | Selective herbicide for crabgrass in lawns |

| Cacodylic Acid | Dimethylarsinic Acid | Herbicide in cotton fields and golf courses; component of Agent Blue |

The combination of copper and arsenic has been a cornerstone of chemical pest control and wood preservation for over a century. Academic and industrial research focused on harnessing the biocidal properties of both elements to create effective and long-lasting treatments for various applications.

One of the earliest and most well-known copper-arsenic pesticides was Paris Green, or copper acetoarsenite. confex.comadlonlinecourses.com First used as a pigment, its insecticidal properties were discovered in the mid-19th century, leading to its widespread use against pests like the Colorado potato beetle. nih.govconfex.comadlonlinecourses.combonjourdarlene.com London Purple, another arsenic-containing compound, was also used for cotton pest control. confex.com Later, lead arsenate became a preferred insecticide in orchards due to its lower phytotoxicity compared to Paris Green. nih.gov

In the realm of wood preservation, the development of Chromated Copper Arsenate (CCA) in 1933 was a major milestone. wikipedia.org This water-borne preservative, containing chromium, copper, and arsenic, became the dominant treatment for outdoor wood products, protecting them from decay and insect attack. nih.govwikipedia.orgnih.gov Research in the 1970s highlighted the extensive use of arsenic compounds for wood preservatives, with 70% of arsenic in the USA being consumed for this purpose by 1980. aaem.plresearchgate.netbibliotekanauki.pl The effectiveness of CCA relies on the chromium fixing the copper and arsenic to the wood fibers, though leaching can still occur. tandfonline.com Concerns over arsenic exposure led to a voluntary phase-out of CCA for most residential uses in the United States in 2003. nih.govnih.govepa.gov

A summary of historical copper-arsenic compounds in these applications is provided below:

| Compound Name | Chemical Composition | Primary Historical Use |

| Paris Green | Copper Acetoarsenite | Insecticide (e.g., for Colorado potato beetle) |

| London Purple | Arsenic-containing aniline (B41778) dye | Insecticide for cotton pests |

| Lead Arsenate | Lead Arsenate | Insecticide for orchards |

| Chromated Copper Arsenate (CCA) | Chromium, Copper, and Arsenic | Wood preservative |

Interdisciplinary Significance of Copper and Methane (B114726) Metabolism in Environmental Science

The roles of copper and arsenic extend beyond their use in manufactured products and into fundamental environmental processes. Copper is an essential micronutrient for certain microorganisms involved in methane metabolism, while the speciation of arsenic is a key factor in its mobility and impact within various ecosystems.

Methanotrophs are bacteria that utilize methane as their sole source of carbon and energy, playing a crucial role in the global carbon cycle by mitigating methane emissions. nih.gov The key enzyme in this process is methane monooxygenase (MMO), which catalyzes the oxidation of methane to methanol (B129727). nih.govnih.gov Copper is a critical component in the regulation and function of MMOs. nih.govoup.comomicsonline.orgtandfonline.com

There are two main forms of MMO: a soluble, iron-containing form (sMMO) and a membrane-bound, copper-dependent form (pMMO). oup.compnas.orgpsu.edunih.govmethanotroph.org The presence and bioavailability of copper act as a "copper switch" that regulates which form of the enzyme is expressed. omicsonline.orgmdpi.com In copper-limited conditions, some methanotrophs express sMMO. pnas.org However, when copper is available, the expression of pMMO is favored. mdpi.comresearchgate.netpnas.org The pMMO enzyme itself is a multi-subunit protein that contains copper ions at its active site, which are essential for the catalytic oxidation of methane. nih.govpsu.edunih.gov To acquire the necessary copper, some methanotrophs secrete copper-binding molecules called methanobactins. omicsonline.orgpnas.org

The dependence of methanotrophs on copper highlights the importance of this metal in controlling a key step in the global methane cycle. nih.govtandfonline.com

Arsenic is a redox-sensitive element that can exist in several oxidation states (As(V), As(III), As(0), and As(-III)) and can form a wide variety of inorganic and organic compounds. researchgate.net The specific chemical form, or speciation, of arsenic determines its mobility, and bioavailability in the environment. escholarship.orgescholarship.orgacs.org The biogeochemical cycling of arsenic involves numerous transformation processes, many of which are mediated by microorganisms. researchgate.netscience.govcdnsciencepub.com

Key processes in the arsenic cycle include:

Redox Transformations: Arsenate (As(V)) is the dominant form in oxidizing environments, while arsenite (As(III)) is more prevalent under reducing (anaerobic) conditions. researchgate.netlidsen.com Microbes can use arsenate as a respiratory electron acceptor, reducing it to the more mobile arsenite. science.gov Conversely, other microbes can oxidize arsenite to arsenate. researchgate.net

Methylation: Many microorganisms, including bacteria, archaea, and fungi, can methylate inorganic arsenic. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov This process, often involving the arsM gene, converts inorganic arsenic into methylated species such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). frontiersin.orgfrontiersin.orgnih.gov Methylation can be a detoxification mechanism, as the resulting volatile compounds like trimethylarsine (B50810) can be removed from the cell. researchgate.netnih.gov However, some methylated intermediates, such as methylarsenite (MAs(III)), can be more toxic than inorganic arsenic. frontiersin.org

Sorption and Desorption: Arsenic species can attach to the surfaces of minerals, particularly iron and manganese oxides, which affects their mobility in soils and sediments. researchgate.netosti.govresearchgate.net Changes in pH and redox conditions can cause the desorption of arsenic back into the water. osti.govresearchgate.net

The continuous transformation between different arsenic species by microbial communities is a fundamental part of its environmental cycle. frontiersin.orgresearchgate.net

Properties

CAS No. |

63869-12-5 |

|---|---|

Molecular Formula |

CH3AsCuO2 |

Molecular Weight |

185.50 g/mol |

IUPAC Name |

copper;methyl(dioxido)arsane |

InChI |

InChI=1S/CH3AsO2.Cu/c1-2(3)4;/h1H3;/q-2;+2 |

InChI Key |

PDRHBNULUQFUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C[As]([O-])[O-].[Cu+2] |

Related CAS |

25400-23-1 (Parent) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Copper Methane Arsonate Analogues

Controlled Synthesis of Copper-Organoarsenical Complexes

The controlled synthesis of copper-organoarsenical complexes hinges on the precise manipulation of reaction conditions to direct the self-assembly of copper ions and organoarsenate ligands into desired structural motifs, ranging from discrete mononuclear molecules to extended coordination polymers. mdpi.com Key to this control is the management of parameters such as stoichiometry, solvent system, temperature, and pH. These factors collectively influence the coordination environment of the copper center and the binding mode of the methane (B114726) arsonate or analogous organoarsenical ligands.

Solution-based methods are predominant, typically involving the reaction of a soluble copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) acetate, with a source of the organoarsenate anion. The choice of solvent is critical; polar solvents can coordinate to the copper center and compete with the primary ligands, thereby influencing the final product's structure. For instance, the use of coordinating solvents might lead to the isolation of solvated complexes, which can serve as precursors for higher-dimensionality structures upon gentle heating. acs.org

The slow evaporation of solvents from a reaction mixture is a common technique to promote the growth of high-quality single crystals suitable for X-ray diffraction analysis. mdpi.com Another effective method is the use of gel diffusion, where reactants diffuse slowly towards each other through a gel matrix, reducing the rate of nucleation and allowing for the growth of larger, more ordered crystals. rsc.orgacs.org This technique is particularly useful for systems where rapid precipitation yields amorphous or poorly crystalline materials. acs.org

Control over reaction parameters allows for the targeted synthesis of complexes with specific dimensionalities. For example, the use of a 1:2 molar ratio of metal to ligand in a mixed-solvent system might favor the formation of a one-dimensional (1D) chain, whereas altering this ratio or the solvent could lead to two-dimensional (2D) layers or three-dimensional (3D) frameworks.

Interactive Table 1: Illustrative Reaction Parameters for Synthesis of Copper-Organoarsenical Complexes

| Copper(II) Precursor | Organoarsenate Source | Auxiliary Ligand | Solvent System | Temperature (°C) | Potential Product Type |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Na₂(CH₃AsO₃) | None | H₂O/Ethanol | 25 | Mononuclear Complex: [Cu(CH₃AsO₃)(H₂O)₄] |

| Cu(CH₃COO)₂·H₂O | H₂(CH₃AsO₃) | 4,4'-Bipyridine | DMF/H₂O | 80 | 1D Coordination Polymer |

| CuCl₂·2H₂O | Na₂(CH₃AsO₃) | Pyrazine | Methanol (B129727) | 60 | 2D Layered Structure |

| Cu(ClO₄)₂·6H₂O | H₂(CH₃AsO₃) | 1,3,5-Benzenetricarboxylic acid | DMF/Ethanol/H₂O | 120 (Hydrothermal) | 3D Metal-Organic Framework |

Ligand Design and Coordination Chemistry for Methane Arsonate Analogues

The structural and functional properties of copper methane arsonate analogues are profoundly influenced by the coordination environment of the copper(II) ion. The design of ancillary, or co-ligands, is a powerful strategy to control this environment. Copper(II), with its d⁹ electron configuration, is subject to Jahn-Teller distortion and can adopt various coordination geometries, including square planar, square pyramidal, trigonal bipyramidal, and octahedral. acs.orgias.ac.in The choice of ligand, particularly the number and type of donor atoms, plays a decisive role in determining which geometry is adopted. nih.gov

Ligands for copper(II) complexes are typically designed with nitrogen and oxygen donor atoms (N,O-donors), which form stable coordinate bonds with the metal center. acs.orgnih.gov Polydentate ligands, which can bind to the metal ion through multiple donor sites, are of particular interest as they form stable chelate rings. For instance, bidentate ligands like ethylenediamine (B42938) (a N,N-donor) or tridentate Schiff-base ligands (N,N,O-donors) can occupy multiple coordination sites, leaving the remaining sites available for binding with methane arsonate anions. acs.orgnih.gov

In a mixed-ligand system, the methane arsonate group can function either as a primary ligand, directly coordinating to the copper center through its oxygen atoms, or as a counter-ion, balancing the charge of a cationic copper complex formed with a neutral ancillary ligand. When it coordinates, its binding mode can range from monodentate (using one oxygen atom) to bidentate or even tridentate, potentially bridging two or more copper centers to form extended structures. The steric and electronic properties of the ancillary ligand can direct the binding mode of the methane arsonate. A bulky ancillary ligand may sterically hinder the methane arsonate from acting as a bridging ligand, favoring the formation of discrete molecular complexes.

Interactive Table 2: Representative Ancillary Ligands for Copper(II) Coordination

| Ligand Type | Example Ligand | Donor Atoms | Typical Coordination Geometry with Cu(II) |

|---|---|---|---|

| Bidentate (N,N) | 4,4'-Bipyridine | N, N | Can bridge metal centers, often leading to polymers |

| Bidentate (N,O) | 8-Hydroxyquinoline | N, O | Forms stable 5-membered chelate rings |

| Tridentate (N,N,O) | Schiff base from salicylaldehyde (B1680747) and 2-aminoethanol | N, N, O | Often results in square pyramidal or trigonal bipyramidal geometry |

| Tetradentate (N,N,N,N) | Tris(2-aminoethyl)amine | N, N, N, N | Encapsulates the metal ion, typically forming trigonal bipyramidal complexes |

Solid-State Synthesis and Crystallization of Related Frameworks

The creation of solid-state materials, such as metal-organic frameworks (MOFs), containing copper and organoarsenate linkers represents a significant synthetic challenge that can yield materials with unique properties. nist.gov These crystalline frameworks are constructed from metal-containing nodes (copper ions or clusters) connected by organic bridging ligands. In this context, methane arsonate or, more likely, a bifunctional analogue such as an arylarsonic acid containing a carboxylate group, could serve as the organic linker.

Hydrothermal and solvothermal syntheses are the most common and effective methods for preparing such crystalline frameworks. rsc.orgdergipark.org.tr These techniques involve heating the reactants in a sealed vessel (an autoclave) at temperatures well above the boiling point of the solvent, generating high autogenous pressures. sapub.org These conditions promote the dissolution of reactants and facilitate the crystallization of thermodynamically stable phases that may not form at ambient temperature and pressure. dergipark.org.tr The choice of solvent, reaction temperature, and reaction time are critical variables that can be tuned to control the phase and morphology of the final product. dergipark.org.tracs.org For example, different polymorphs or structures with varying pore sizes can often be obtained by systematically altering the synthesis temperature.

The crystallization process itself is a complex phenomenon involving nucleation and crystal growth. acs.org Achieving high-quality single crystals suitable for structural determination often requires careful optimization to slow down the crystallization rate. acs.org Techniques such as slow cooling of the autoclave, the use of mineralizers (additives that aid in solubilizing reactants and promoting crystal growth), or layered reactant methods can be employed. The resulting frameworks can exhibit one-, two-, or three-dimensional structures, depending on the coordination geometry of the copper ions and the connectivity of the organoarsenate linkers. rsc.org For instance, a linear bifunctional linker with a copper ion that favors square planar coordination might self-assemble into a 2D sheet-like structure. rsc.org

Interactive Table 3: General Conditions for Solid-State Synthesis of Copper-Based Frameworks

| Synthesis Method | Typical Solvent(s) | Temperature Range (°C) | Time Range (hours) | Potential Framework Dimensionality |

|---|---|---|---|---|

| Hydrothermal | Water | 100 - 200 | 24 - 96 | 1D, 2D, 3D |

| Solvothermal | DMF, Ethanol, Acetonitrile | 80 - 180 | 12 - 72 | 1D, 2D, 3D |

| Slow Evaporation | Mixed volatile solvents | 20 - 40 | Days - Weeks | Often yields discrete complexes or 1D chains |

| Gel Diffusion | Aqueous or organic gel | 20 - 25 | Weeks | High-quality single crystals of various dimensionalities |

Structure Function Relationships and Spectroscopic Elucidation

Advanced Spectroscopic Characterization of Copper-Arsenic-Carbon Bonds

Spectroscopic techniques are indispensable for probing the local atomic environment and electronic structure of complex molecules like copper methane (B114726) arsonate. Each method offers a unique window into the compound's properties, from the oxidation states of the metals to the vibrational modes of the organic components.

X-ray Absorption Spectroscopy (XAS) for Copper and Arsenic Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local coordination environment of specific elements within a material. By tuning the X-ray energy to the absorption edge of copper (Cu K-edge) or arsenic (As K-edge), detailed information about their respective chemical states can be obtained.

For copper methane arsonate, XAS studies would reveal the oxidation state of the copper centers, which is crucial for understanding its reactivity. The position of the absorption edge provides a direct measure of the oxidation state, while the X-ray Absorption Near Edge Structure (XANES) region offers insights into the coordination geometry (e.g., tetrahedral, octahedral). Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the distances to neighboring atoms and their identities, thus building a picture of the local atomic arrangement around both the copper and arsenic atoms.

Table 1: Hypothetical XAS Data for this compound

| Element | Absorption Edge | Edge Position (eV) | Deduced Oxidation State | Coordination Number | Bond Distance (Å) |

|---|---|---|---|---|---|

| Copper | K-edge | 8985 | +2 | 4 | Cu-O: 1.95 |

| Arsenic | K-edge | 11867 | +5 | 4 | As-O: 1.68, As-C: 1.89 |

Note: This data is illustrative and represents typical values for similar compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper Sites

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is specifically sensitive to species with unpaired electrons, such as the Cu(II) ion. In the context of this compound, EPR can provide detailed information about the electronic structure and the local environment of the copper centers.

The EPR spectrum of a Cu(II) compound is characterized by its g-values and hyperfine coupling constants (A-values), which are sensitive to the symmetry and nature of the ligands coordinated to the copper ion. For instance, an axial EPR spectrum would suggest a tetragonally distorted octahedral or square planar geometry around the copper. The magnitude of the hyperfine coupling constant with the copper nucleus (⁶³Cu and ⁶⁵Cu) provides information about the degree of covalency in the copper-ligand bonds.

Fourier-transform Infrared (FTIR) Spectroscopy of Organoarsenical Moieties

Fourier-transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. In this compound, FTIR is particularly useful for identifying the characteristic vibrations of the methane arsonate (CH₃AsO₃²⁻) group.

Table 2: Characteristic FTIR Frequencies for Methane Arsonate

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| As-O stretch (asymmetric) | 850 - 950 | Stretching of the arsenic-oxygen bonds. |

| As-O stretch (symmetric) | 750 - 850 | Symmetrical stretching of the arsenic-oxygen bonds. |

| As-C stretch | 550 - 650 | Stretching of the arsenic-carbon bond. |

| CH₃ rock/bend | 1200 - 1400 | Bending and rocking motions of the methyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methane Arsonate Structural Analysis

While copper(II) is paramagnetic and can complicate NMR analysis, solid-state NMR techniques can still provide valuable structural information about the methane arsonate ligand. ¹³C and ¹H NMR spectroscopy can be used to confirm the presence of the methyl group and to study its local environment.

Theoretical and Computational Modeling of Molecular Architecture

To complement experimental data, theoretical and computational methods are employed to build a more complete picture of the molecular and electronic structure of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Theoretical calculations can predict the most stable arrangement of atoms, providing bond lengths and angles that can be compared with experimental data from techniques like EXAFS.

Calculate electronic properties: DFT can be used to determine the distribution of electron density, molecular orbitals, and the nature of the chemical bonds between copper, arsenic, oxygen, and carbon. This can help in understanding the degree of covalency in the Cu-O and As-O bonds.

Simulate spectroscopic properties: Theoretical calculations can predict spectroscopic parameters, such as EPR g-values and hyperfine coupling constants, as well as vibrational frequencies for comparison with FTIR data. This comparison between theoretical and experimental results provides a rigorous test of the proposed molecular structure.

By combining these advanced spectroscopic and computational approaches, a detailed and robust model of the structure and bonding in this compound can be developed, providing fundamental insights into its chemical behavior.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) and other computational simulations, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, are pivotal in elucidating the interactions between copper active sites and substrates like methane. These methods provide insights into reaction mechanisms, transition states, and the influence of the surrounding protein or zeolite framework on catalytic activity.

In the context of particulate methane monooxygenase (pMMO), computational studies have been employed to assess the reactivity of various proposed copper centers. DFT and QM/MM calculations have suggested that both mononuclear Cu(III)-oxo species and dinuclear bis(μ-oxo)Cu(II)Cu(III) species are reactive enough to oxidize methane. nih.gov However, these studies also indicate that the formation of a dinuclear species is energetically more favorable. nih.gov Computational simulations have also been crucial in understanding how hydrophobic substrates enter and products exit the catalytic site, suggesting a tightly controlled process within the transmembrane domain of the enzyme. nih.gov

For copper-exchanged zeolites, DFT calculations are widely used to investigate the catalytic cycle of methane-to-methanol conversion. rsc.org These simulations help identify the most probable active sites, such as [Cu₂(μ-O)]²⁺ and [Cu₂(O₂)]²⁺ in Cu-ZSM-5, and determine the energy barriers for key reaction steps like C-H bond activation and methanol (B129727) formation. rsc.orgacs.org For instance, calculations have shown that while a [Cu₂(O₂)]²⁺ site may have a higher initial energy barrier for methane activation, it offers a very low barrier for the subsequent methanol formation step. rsc.org Furthermore, large-scale DFT calculations, sometimes accelerated by machine learning potentials, are used to screen thousands of potential active site configurations across various zeolite topologies to predict the most efficient catalysts for methane activation. chemrxiv.orgnih.gov These computational approaches can evaluate activation energies and help rank different zeolite frameworks, guiding experimental efforts. chemrxiv.orgnih.gov

Interactive Table: Computational Methods in Methane Oxidation

Below is a summary of how different computational techniques are applied to study copper-catalyzed methane oxidation.

| Computational Method | System Studied | Key Insights Provided | References |

|---|---|---|---|

| DFT / QM/MM | Particulate Methane Monooxygenase (pMMO) | Assessment of reactivity for proposed Cu-oxo species; energetic favorability of dinuclear vs. mononuclear sites. | nih.gov |

| Computational Simulation | Particulate Methane Monooxygenase (pMMO) | Modeling of substrate entry and product egress pathways through the enzyme's transmembrane domain. | nih.gov |

| Density Functional Theory (DFT) | Copper-Exchanged Zeolites (e.g., Cu-ZSM-5) | Elucidation of catalytic cycles, calculation of energy barriers for C-H activation and methanol formation, identification of stable active sites. | rsc.orgacs.orgresearchgate.net |

| DFT with Machine Learning | Copper-Exchanged Zeolites (Multiple Topologies) | High-throughput screening of potential active sites across numerous zeolite frameworks to predict catalytic performance. | chemrxiv.orgnih.gov |

Mechanisms of Methane-to-Methanol Oxidation in Copper-Containing Catalysts and Enzymes

The conversion of methane to methanol is a chemically challenging oxidation reaction. Nature accomplishes this under ambient conditions using copper-dependent enzymes, while synthetic chemists have developed copper-exchanged zeolites that mimic this functionality. nih.govwikipedia.org In both systems, the mechanism revolves around the formation of highly reactive copper-oxygen species that are capable of activating the strong C-H bond in methane. nih.govrsc.org

In enzymes like pMMO, copper is an essential cofactor for activity. nih.gov The proposed mechanisms involve the reaction of copper centers with dioxygen to form potent copper-oxo intermediates. nih.gov These intermediates then react with methane, typically through a hydrogen atom abstraction step, to form a methyl radical and a copper-hydroxyl species. Subsequent rebound of these species yields methanol. rsc.org The precise nature of the copper active site—whether it is mononuclear, dinuclear, or trinuclear—remains a topic of intense debate and directly impacts the specifics of the proposed mechanisms. nih.govresearchgate.net

In synthetic systems like copper-exchanged zeolites, a stepwise process often called "chemical looping" is employed. rsc.org This involves:

Activation: The zeolite is treated with an oxidant, typically oxygen, at high temperatures (e.g., >673 K) to form active copper-oxo species. rsc.org

Reaction: Methane is introduced at a lower temperature (e.g., 423–473 K), where it reacts with the activated sites to form surface-bound methoxy (B1213986) species. rsc.org

Extraction: The product, methanol, is then extracted, often using steam or another solvent. acs.org

The active species in zeolites are generally believed to be multicopper centers, such as bis(μ-oxo)dicopper ([Cu₂(μ-O)₂]²⁺) or mono(μ-oxo)dicopper ([Cu-O-Cu]²⁺) cores, which are stabilized within the zeolite pores. nih.govmdpi.com

Active Site Characterization in Particulate Methane Monooxygenase (pMMO)

The identity of the catalytic copper active site in pMMO is one of the most significant and long-standing questions in bioinorganic chemistry. wikipedia.org Despite decades of research using structural and spectroscopic methods, a definitive consensus has not been reached. nih.gov Several potential copper-binding sites have been identified within the enzyme's structure, primarily through X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM). nih.govacs.org

The main candidates for the active site include:

The CuB site: Located at the N-terminus of the PmoB subunit, this site coordinates a copper ion with several histidine residues. nih.gov

The CuC site: A mononuclear site located within the PmoC subunit. chemrxiv.orgnih.gov

The CuD site: A more recently identified site at the interface of the PmoA and PmoC subunits. nih.gov

A central debate concerns the nuclearity (the number of copper atoms) of the active site.

Mononuclear Models: Advanced spectroscopic techniques, including X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR), have provided evidence supporting the existence of only mononuclear copper centers. acs.org Recent cryo-EM structures combined with EPR and pulsed electron nuclear double resonance (ENDOR) spectroscopy on active pMMO samples have implicated the mononuclear CuD site as the likely location of methane oxidation. nih.govnorthwestern.edu

Dinuclear Models: Early crystal structures and biochemical data suggested a dicopper (dinuclear) center in the pmoB subunit was the active site. nih.gov This model was supported by initial spectroscopic evidence of O₂ binding at a dicopper site. nih.gov

Trinuclear Models: Other studies, particularly those using EPR spectroscopy and redox potentiometry, have proposed the existence of trinuclear copper clusters that could function as the active site for methane hydroxylation. researchgate.net

The difficulty in characterizing the active site stems from the challenges in isolating fully active, structurally intact pMMO, as it is a membrane-bound protein. nih.gov Different preparation methods can lead to varying copper content and occupancy at the different sites, contributing to the conflicting reports in the literature. pnas.org

Interactive Table: Proposed Active Sites in Particulate Methane Monooxygenase (pMMO)

This table summarizes the primary candidate sites for methane oxidation in pMMO.

| Proposed Site | Location | Proposed Nuclearity | Key Supporting Evidence | References |

|---|---|---|---|---|

| CuB | PmoB subunit (N-terminus) | Mononuclear / Dinuclear | Present in all structurally characterized pMMOs; early dicopper models. | nih.govnih.gov |

| CuC | PmoC subunit | Mononuclear | Identified in crystal structures; characterized by EPR/ENDOR spectroscopy. | chemrxiv.orgnih.gov |

| CuD | PmoA/PmoC interface | Mononuclear | Implicated by cryo-EM and ENDOR on active samples with product analogues. | nih.govnorthwestern.edu |

| Trinuclear Cluster | Not definitively located | Trinuclear | Proposed based on EPR spectroscopy and redox potentiometry studies. | researchgate.net |

Copper-Dependent Reaction Pathways in Zeolitic Systems

Copper-exchanged zeolites are among the most promising synthetic catalysts for the direct, low-temperature oxidation of methane to methanol. nih.gov The reaction pathway is critically dependent on the structure of the copper active sites, which is in turn dictated by the topology of the zeolite framework (e.g., MOR, ZSM-5, CHA). rsc.org

The most widely accepted active site in many Cu-zeolites is a dicopper-oxo species. nih.gov The first such species to be correlated with methane-to-methanol activity was the bis(μ-oxo)dicopper core, identified by a characteristic UV-Vis absorption band. nih.gov Subsequent research, combining spectroscopy and DFT calculations, has also identified a mono(μ-oxo)dicopper species ([Cu-O-Cu]²⁺) as a highly active site, particularly within the 8-membered ring pores of mordenite (B1173385) (MOR). nih.govmdpi.com

The reaction pathway on these dicopper sites is thought to proceed as follows:

C-H Bond Activation: The oxygen atom of the Cu-O-Cu core abstracts a hydrogen atom from methane, leading to the formation of a methyl radical (CH₃•) and a Cu-OH species. This is typically the rate-limiting step. rsc.orgrsc.org

Methoxy Formation: The highly reactive methyl radical rapidly combines with the Cu-OH group or another copper site to form a stable surface-bound methoxy intermediate (Cu-OCH₃). rsc.org

Methanol Desorption: The final step involves the hydrolysis of the methoxy species, often facilitated by water or steam, to release methanol and regenerate the initial copper sites, which can then be re-oxidized to complete the catalytic cycle. nih.govrsc.org

Recent studies have also shown that the zeolite framework itself plays a more active role than simply being an inert support. For instance, in highly active Cu-MOR catalysts, evidence points to the formation of Cu-Al-oxo clusters, where extra-framework aluminum species interact with copper to create exceptionally efficient sites for methane activation. acs.org Furthermore, the specific location of the active sites, such as within the main channels or smaller side pockets of the zeolite, can influence the reaction kinetics and product selectivity. nih.govnih.gov

Environmental Biogeochemistry and Transformation Pathways

Environmental Fate and Transport in Terrestrial and Aquatic Systems

The mobility and distribution of copper and arsenate from copper methane (B114726) arsonate in the environment are largely controlled by their interactions with soil and sediment components. These interactions include adsorption-desorption dynamics and leaching processes, which dictate their concentration in the aqueous phase and potential for transport.

The fate of copper and arsenate in soils and sediments is heavily influenced by their sorption onto solid phases. Copper is known to bind strongly to organic matter and clay minerals. nih.gov The addition of organic materials, such as manure composts, to mineral soil has been shown to increase the adsorption and complexation of copper. nih.gov This is attributed to the abundance of functional groups like carboxyl, phosphate, and phenolic hydroxyl in organic matter, which can form stable complexes with metal cations. researchgate.net However, dissolved organic carbon (DOC) can form soluble complexes with copper, potentially increasing its mobility. nih.govscielo.org.mx

Arsenate, on the other hand, shows a strong affinity for metal (oxyhydr)oxides, such as goethite and ferrihydrite, where it forms strong inner-sphere surface complexes. researchgate.net Unlike copper, its adsorption is generally favored at lower pH values. The co-presence of copper and arsenate can lead to complex interactions. For instance, the adsorption of cadmium (a metal cation similar to copper) on goethite was found to be enhanced in the presence of arsenate, suggesting the formation of ternary complexes on the mineral surface. researchgate.net

Table 1: Adsorption Affinity of Copper and Arsenate on Environmental Phases This table summarizes the general binding preferences of copper and arsenate with different components found in soil and sediment.

| Component | Primary Sorbent Phase | Binding Affinity | Influencing Factors |

|---|---|---|---|

| Copper (Cu²⁺) | Organic Matter, Clay Minerals | High | pH (affinity increases with pH), Dissolved Organic Carbon (can form mobile complexes) |

The potential for copper and arsenate to leach from soils and contaminate groundwater is directly related to their solubility and sorption characteristics. Copper mobility is largely controlled by the solubility of its organic complexes. While solid organic matter effectively sequesters copper, dissolved organic matter can facilitate its leaching. scielo.org.mx Studies on soils contaminated with both arsenic and copper have shown that copper tends to be less mobile than arsenic. nih.govuniovi.es In one study, the application of vermicompost to a contaminated mining soil significantly reduced copper concentrations in pore waters from approximately 500 mg L⁻¹ to around 1 mg L⁻¹, while simultaneously mobilizing arsenic. nih.govuniovi.es

Arsenic's mobility is highly dependent on its chemical form (speciation) and soil pH. The reduction of arsenate (As(V)) to arsenite (As(III)) significantly increases its mobility. researchgate.netacs.org This transformation is a critical process, often mediated by microbial activity, that can lead to the release of arsenic from solid phases into the water column. researchgate.netacs.org Research indicates that in chromated copper arsenate (CCA) contaminated soils, arsenic was the most mobile and bioavailable of the three elements. researchgate.net

Microbial Transformation and Biodegradation Processes

Microorganisms play a pivotal role in the transformation of copper and arsenate in the environment. They can alter the mobility and toxicity of these elements through various metabolic processes, including redox transformations that are sometimes linked to the carbon cycle, specifically the oxidation of methane.

Recent research has uncovered a significant biogeochemical pathway linking the microbial oxidation of methane to the mobilization of arsenic. researchgate.netnih.gov Specifically, aerobic methane oxidation (aeMO) can be coupled with the reduction of arsenate to the more mobile and toxic arsenite. acs.orgresearchgate.netacs.org This process involves a synergistic relationship between different types of bacteria.

Aerobic methanotrophs carry out the initial oxidation of methane. researchgate.netnih.gov A non-methanotrophic bacterium then utilizes a methane-derived organic compound, identified as formate, as an interspecies electron carrier to reduce arsenate. researchgate.netnih.govacs.org This coupled process has been observed in laboratory cultures and confirmed in natural paddy soils, where it was found to contribute up to 76.2% of soil-arsenic mobilization into pore waters in the oxygenated top layer of the soils. researchgate.net This mechanism represents a previously overlooked but significant pathway for arsenic release in environments where both methane and arsenate are present. researchgate.netnih.gov

The metabolic activities of various microorganisms offer promising strategies for the bioremediation of sites contaminated with copper and arsenic. nih.gov Bioremediation approaches can be broadly categorized into mobilization (for recovery) and immobilization (for stabilization). nih.govresearchgate.net

For copper, bioleaching can be used for ex-situ recovery, while bioimmobilization aims to limit its in-situ leaching into groundwater. nih.gov Bacteria from the genus Cupriavidus, which are known to be highly resistant to heavy metals and are stimulated by copper, have shown potential for remediating copper-impacted sediments. nih.gov

For arsenic, microbial processes are central to its fate. Many resistance systems in microorganisms involve the reduction of arsenate to arsenite, which is then pumped out of the cell. mdpi.com While this process increases arsenic mobility, other microbial pathways, such as methylation, can lead to the formation of volatile arsenic species, effectively removing arsenic from the soil or water. mdpi.com The use of microorganisms in conjunction with plants (bioaugmentation-assisted phytoextraction) is an innovative strategy for enhancing the removal of contaminants like copper from soil. nih.gov

Table 2: Microbial Processes in Bioremediation of Copper and Arsenic This table outlines key microbial mechanisms that can be harnessed for the bioremediation of copper and arsenic contamination.

| Element | Bioremediation Strategy | Microbial Process | Outcome |

|---|---|---|---|

| Copper | Bioleaching | Acidolysis, Complexolysis | Mobilization and recovery of Cu from solids researchgate.net |

| Copper | Bioimmobilization | Biosorption, Bioaccumulation, Biomineralization | Reduced mobility and bioavailability of Cu in soil nih.govresearchgate.net |

| Arsenic | Biotransformation | Arsenate Reduction (e.g., via arrA gene) | Increased mobility (arsenite); first step in many resistance mechanisms researchgate.netmdpi.com |

The presence of elevated concentrations of copper and arsenic can significantly alter the structure and function of microbial communities. nih.govoup.com Copper, an essential micronutrient, becomes toxic at higher concentrations and can affect various cellular enzymes and proteins involved in energy metabolism. frontiersin.orgchemicalbook.com Exposure to copper can lead to a shift in microbial communities, favoring the growth of tolerant species over sensitive ones. frontiersin.org In river sediments, exposure to copper had rapid and marked effects on the structure and function of heterotrophic microbial communities, whereas arsenic had less detectable effects. nih.govresearchgate.net However, when combined, the two metals showed interactive toxic effects. nih.govresearchgate.net

Copper availability is a critical regulator for methanotrophic bacteria, which are central to the processes described in section 4.2.1. Copper ions are a key component of the particulate methane monooxygenase (pMMO) enzyme, which catalyzes the first step of methane oxidation. nih.govresearchgate.net The expression of different types of methane monooxygenase enzymes (particulate vs. soluble) is regulated by the concentration of copper in the environment. nih.gov Studies have shown that higher copper concentrations can stimulate the growth of certain methanotrophs, such as those from the Methylocystaceae family, altering the community structure. nih.gov The interplay between copper's role as both a nutrient/cofactor for specific enzymes and a toxicant at higher concentrations creates a complex regulatory environment that shapes microbial community dynamics and their influence on the biogeochemical cycling of elements like arsenic.

Arsenic Speciation and Redox Transformations in Complex Environmental Matrices

The environmental fate of the methanearsonate component of copper methane arsonate is dictated by a complex interplay of chemical and biological processes. Once introduced into environmental matrices such as soil and water, the compound dissociates, and the methanearsonate anion undergoes significant transformation. The toxicity, mobility, and bioavailability of the arsenic moiety are fundamentally dependent on its chemical form, or speciation. bohrium.com The principal transformation processes involve changes in the arsenic oxidation state (redox transformations) and alterations to its organic structure through microbial activity. scispace.com

The most critical factors governing arsenic speciation and solubility in soils are the redox potential (Eh) and pH. scispace.comsemanticscholar.orgosti.gov These master variables control not only the oxidation state of arsenic itself but also the stability of minerals, particularly iron and manganese oxyhydroxides, that strongly adsorb arsenic species. scispace.comiaea.org

Detailed Research Findings

Research on arsenic-contaminated soils demonstrates a clear relationship between Eh, pH, and arsenic behavior. In oxidized environments, characterized by high redox potentials (Eh values of +200 to +500 mV), arsenic predominantly exists in the pentavalent state, as arsenate (As(V)). scispace.comosti.gov Under these conditions, arsenic solubility is generally low because As(V) strongly adsorbs to or co-precipitates with iron oxyhydroxides. scispace.comscispace.com

As conditions become more reducing (anoxic or anaerobic), typically in flooded soils or deeper sediment layers, the redox potential decreases. Under moderately reduced conditions (Eh values of 0 to +100 mV), the reductive dissolution of iron oxyhydroxides begins, which can release the bound arsenate into the solution. scispace.comscispace.com This process can significantly increase the concentration of soluble arsenic even before the arsenic itself is reduced. scispace.com

With further decreases in redox potential (Eh values of 0 to -200 mV), the direct microbial or chemical reduction of arsenate (As(V)) to the more mobile and generally more toxic arsenite (As(III)) becomes the dominant transformation. scispace.comnih.gov This reduction dramatically increases arsenic solubility; studies have shown that upon reduction to -200 mV, the soluble arsenic content can increase 13-fold compared to levels at +500 mV. scispace.comscispace.comosti.gov The transformation from As(V) to As(III) can be slow, but it substantially alters the mobility and potential impact of the arsenic. scispace.com

Microbial activity is a primary driver of these transformations. researchgate.net Various microorganisms can utilize arsenate as a terminal electron acceptor in respiration, reducing it to arsenite. researchgate.net Furthermore, microorganisms can mediate the demethylation of methanearsonate to inorganic arsenic (iAs) or further methylate it to other forms like dimethylarsinic acid (DMA). nih.gov In some agricultural soils, it has been observed that aerobic methane oxidation can be coupled to arsenate reduction, contributing to the mobilization of soil arsenic into pore waters. researchgate.netnih.gov

The following data tables summarize the influence of physicochemical parameters on arsenic speciation and the characteristics of key arsenic species originating from the transformation of organoarsenicals in the environment.

Table 1: Effect of Redox Potential (Eh) and pH on Arsenic Speciation and Solubility in a Contaminated Soil System

Interactive Data Table

| Redox Potential (Eh) | pH Range | Dominant Arsenic Species in Solution | Relative Arsenic Solubility | Controlling Geochemical Process |

| +500 mV to +200 mV | 5.5 - 7.5 | Arsenate (As(V)) (65-98%) | Low | Adsorption/Co-precipitation with Iron Oxyhydroxides |

| 0 mV to +100 mV | 6.5 - 7.0 | Arsenate (As(V)) | Increasing | Reductive dissolution of Iron Oxyhydroxides |

| -200 mV | 7.0 - 7.1 | Arsenite (As(III)) | High (up to 13-fold increase) | Direct reduction of As(V) to As(III) |

Data synthesized from findings presented in Masscheleyn, P. et al., 1991. scispace.comscispace.comsemanticscholar.orgosti.gov

Table 2: Major Arsenic Species in Environmental Transformation Pathways

Interactive Data Table

| Arsenic Species | Chemical Formula (at neutral pH) | Common Oxidation State | General Mobility in Soil | Key Characteristics |

| Methanearsonate (MMA) | CH₃AsO₃²⁻ | As(V) | Moderate | Parent organoarsenical; subject to microbial demethylation. nih.gov |

| Arsenate | HAsO₄²⁻ | As(V) | Low | Predominant in oxic conditions; strongly sorbs to minerals. scispace.comiaea.org |

| Arsenite | H₃AsO₃ | As(III) | High | Predominant in anoxic conditions; more mobile and generally more toxic than As(V). scispace.comiaea.org |

| Dimethylarsinate (DMA) | (CH₃)₂AsO₂⁻ | As(V) | High | Product of microbial methylation of MMA or demethylation of other arsenicals. vliz.be |

Potential Applications in Catalysis and Environmental Remediation

Catalytic Oxidation of Methane (B114726) by Copper-Based Materials

The direct conversion of methane into more valuable chemicals, such as methanol (B129727), is a primary goal in catalysis. nih.gov Copper-based materials, particularly those supported on zeolites, have shown considerable promise for selectively oxidizing methane at relatively low temperatures. nih.govacs.org The unique electronic properties of copper allow it to activate the strong C-H bond in methane, initiating the conversion process. acs.org

The design of effective heterogeneous catalysts hinges on creating highly specific and stable active sites. rsc.orgbaranlab.org Incorporating a methane arsonate structure onto a copper-based catalyst is a theoretical approach to fine-tune catalytic activity. In such a design, the methane arsonate moiety would act as a ligand, influencing the electronic environment of the copper active center. This modification could potentially stabilize the copper ions in an optimal oxidation state for methane activation and prevent their agglomeration into less active nanoparticles. urv.cat

The synthesis of such a catalyst could involve the functionalization of a support material with organo-arsenate groups, followed by the introduction of copper ions. osti.govrsc.org The organic component, derived from methane, could enhance the affinity of the catalyst for methane molecules, while the arsonate group would anchor the copper, creating a well-defined, single-site catalyst. researchgate.net This architecture could mimic enzyme functionalities, providing spatial confinement that favors the selective formation of methanol over complete oxidation to carbon dioxide. oaepublish.com

The choice of support material is critical in heterogeneous catalysis as it significantly impacts the dispersion, stability, and reactivity of the active metal species. baranlab.org For copper-based catalysts, various supports have been investigated, each imparting distinct properties. researchgate.netmdpi.com

Zeolites : These microporous aluminosilicates, such as ZSM-5 and Mordenite (B1173385) (MOR), are excellent supports for isolating copper ions. oaepublish.commdpi.com The defined pore structure of zeolites can host specific copper-oxo species (e.g., dicopper or trimer sites) that are highly active for methane oxidation. nih.govacs.org The zeolite framework stabilizes these active sites and influences the reaction pathway, with cage-based structures like SSZ-13 often showing the highest rates of methanol production. acs.orgmdpi.com

Silica (B1680970) (SiO₂) : While often considered a more inert support, the interface between copper and silica can create highly active sites. nih.govdoaj.org The interaction at the Cu-O-SiOₓ interface can promote the dissociation of hydrogen and stabilize transition states in hydrogenation reactions, a principle that could extend to oxidation catalysis. nih.gov For methane oxidation, silica supports can host isolated copper ions, which are crucial for methanol formation, although typically to a lesser extent than zeolites. mdpi.com

Interactive Table: Influence of Support Material on Copper Catalyst Performance

| Support Material | Key Characteristics | Effect on Copper Catalyst | Typical Application |

|---|---|---|---|

| Zeolites (ZSM-5, MOR) | Microporous structure, ion-exchange capacity | Stabilizes isolated Cu ions, forms specific Cu-oxo active sites | Selective oxidation of methane to methanol nih.govacs.org |

| Silica (SiO₂) | High surface area, tunable porosity | Creates active Cu/SiO₂ interface, can host isolated Cu ions | Hydrogenation reactions, methane oxidation mdpi.comnih.gov |

| Alumina (Al₂O₃) | High thermal stability, variable acidity | Good dispersion of CuO particles, formation of CuAl₂O₄ | Total oxidation of volatile organic compounds researchgate.netmdpi.com |

| Magnesium Oxide (MgO) | Basic properties | Influences the distribution of CuO species | Total oxidation of methane researchgate.net |

Advanced Sorbent Materials for Environmental Arsenic Removal

Arsenic contamination in water is a severe global health issue, necessitating the development of efficient and cost-effective remediation technologies. frontiersin.org Copper-based materials have emerged as effective adsorbents for removing arsenic, particularly in its more toxic inorganic forms, arsenite (As(III)) and arsenate (As(V)).

A variety of copper-containing materials have been developed to capture arsenate from aqueous solutions. These adsorbents leverage the high affinity of copper for arsenic species.

Copper Oxide (CuO) Nanoparticles : Due to their high surface-area-to-volume ratio, CuO nanoparticles are highly effective adsorbents for both As(III) and As(V). nih.gov Studies have shown that these nanoparticles can achieve significant removal efficiencies across a range of pH values. mdpi.comresearchgate.net The maximum adsorption capacity of CuO nanoparticles for arsenate has been reported to be as high as 22.6 mg/g. nih.gov

Fe-Cu Binary Oxides : Combining iron and copper oxides can create synergistic effects, enhancing arsenic adsorption capacity. mdpi.com These binary oxides are effective for removing both arsenate and arsenite from water, with performance influenced by the material's structure and crystallinity. frontiersin.org

Modified Biopolymers : Natural polymers like chitosan (B1678972) and alginate can be modified to create hydrogels with a high affinity for heavy metals. mdpi.com A semi-interpenetrating polymer network of polyacrylamide and chitosan has been shown to effectively remove arsenate, with an adsorption capacity of 17.8 mg/g. mdpi.com

Waste-Derived Adsorbents : Sustainable and low-cost adsorbents have been developed from agricultural and industrial waste products. scholaris.ca Materials like mussel shells, when modified, show high potential for arsenic adsorption. scholaris.ca

Interactive Table: Comparison of Copper-Containing Adsorbents for Arsenate (As(V)) Removal

| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| CuO Nanoparticles | 22.6 | 6-10 | nih.gov |

| CuO Nanoparticles (green synthesis) | 1.17 | 12 | mdpi.comrepec.org |

| PAAM/chitosan hydrogel | 17.8 | 5.0 | mdpi.com |

| Fe-Cu Binary Oxides | Varies with composition | ~7.0 | frontiersin.org |

The removal of arsenate by copper-based materials occurs through several key mechanisms, primarily involving surface interactions.

Surface Complexation : The primary mechanism for arsenate removal is the formation of inner-sphere surface complexes on the surface of materials like copper oxide and iron oxides. frontiersin.orgscielo.org.mx This involves a direct bond between the arsenate ions and the metal atoms on the adsorbent surface.

Adsorption and Anion Exchange : On minerals like schwertmannite and jarosite, which can contain iron and sulfate (B86663), arsenate immobilization can occur through both surface adsorption and anion exchange with sulfate groups in the mineral's crystal structure. scielo.org.mx

Co-precipitation : In the presence of both copper and arsenate ions, particularly at high concentrations, surface precipitation can occur. nih.gov On the surface of minerals like goethite, copper and arsenate can co-precipitate to form new phases similar to hydrated clinoclase (Cu₃(AsO₄)₂·2H₂O) or euchroite-like structures, even when the bulk solution is undersaturated. nih.govresearchgate.net This process effectively immobilizes both contaminants.

Influence of pH : The solution pH is a critical factor, as it affects the surface charge of the adsorbent and the speciation of arsenate. mdpi.com The adsorption of arsenate, an anion, is generally more favorable on positively charged surfaces, which occur at pH values below the point of zero charge of the adsorbent. frontiersin.org However, specific interactions can lead to high removal efficiencies even at higher pH levels. mdpi.com

Future Research Directions and Methodological Innovations

Development of Novel Analytical Techniques for Trace Level Detection and Speciation

A primary challenge in studying the environmental impact of copper methane (B114726) arsonate is the accurate detection and quantification of its various chemical forms (speciation) at trace and ultra-trace levels. The toxicity and mobility of arsenic are highly dependent on its chemical species. nih.gov Therefore, future research will heavily focus on creating more sensitive, selective, and field-deployable analytical methods.

Current laboratory-based methods, while powerful, often require complex sample preparation steps that can inadvertently alter the arsenic species present. nih.gov Emerging research is directed towards minimizing sample handling and improving detection limits.

Key Research Thrusts:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography (LC) with inductively coupled plasma mass spectrometry (LC-ICP-MS) remains a cornerstone for arsenic speciation. nih.gov Future innovations will likely involve the development of novel chromatographic columns with enhanced separation capabilities for a wider range of organoarsenic compounds, including transient intermediates of copper methane arsonate degradation.

Advanced Extraction Methods: The efficiency of extracting arsenic species from complex matrices like soil and biological tissues is a critical step. nih.gov Research is moving towards more efficient and less destructive techniques such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE). nih.gov These methods offer reduced solvent consumption and faster extraction times compared to traditional techniques.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for determining the oxidation state and local coordination environment of arsenic in various samples, often with minimal preparation. nih.gov Its application can provide direct insights into the chemical form of arsenic in environmental and biological samples, helping to understand the fate of this compound.

Biosensors and Miniaturized Devices: There is a growing demand for rapid, on-site monitoring of arsenic contamination. researchgate.nettudublin.ie Future developments will likely include electrochemical and optical biosensors, as well as microfluidic devices ("lab-on-a-chip"), that can provide real-time or near-real-time data on the concentration of specific arsenic species in water and soil. nih.gov

| Technique | Principle | Advantages | Future Research Focus |

|---|---|---|---|

| LC-ICP-MS | Separates arsenic species by liquid chromatography, followed by sensitive elemental detection by mass spectrometry. nih.gov | High sensitivity and accuracy for speciation. nih.gov | Development of new stationary phases for better separation of complex organoarsenicals. |

| GC-MS | Separates volatile arsenic species (after derivatization) by gas chromatography, followed by mass spectrometry. nih.gov | Effective for specific volatile organoarsenic compounds. nih.gov | Improving derivatization methods to broaden the range of analyzable compounds. |

| XAS | Measures the absorption of X-rays to probe the electronic structure and local atomic environment of arsenic. nih.gov | Provides information on oxidation state and coordination; requires minimal sample prep. nih.gov | Coupling with other techniques like LC-ICP-MS for structural elucidation of novel compounds. nih.gov |

| Biosensors | Utilize biological recognition elements (e.g., enzymes, antibodies) coupled with a transducer to detect arsenic. researchgate.net | Potential for high selectivity, rapid response, and portability. researchgate.nettudublin.ie | Enhancing stability, reducing interference, and developing multiplexed sensors for various species. |

In Situ and Operando Studies for Reaction Pathway Elucidation

Understanding the transformation and degradation of this compound in the environment requires elucidating its reaction pathways under realistic conditions. Traditional analytical methods often study samples ex situ (removed from their natural environment), potentially missing transient intermediates and dynamic processes. In situ (in place) and operando (under working conditions) techniques are emerging as powerful tools to observe these processes in real-time. nih.govosti.gov

By applying these methods, researchers can directly monitor the chemical and physical changes of this compound as it interacts with soil minerals, water, and microbial communities. This provides a mechanistic understanding of its fate, such as the rates of methylation or demethylation and the conditions that favor one pathway over another. nih.gov

Future Methodological Applications:

Spectroscopic Techniques: In situ vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, can identify changes in the molecular structure of methane arsonate as it adsorbs to surfaces or is transformed. researchgate.net X-ray Absorption Spectroscopy (XAS) can track changes in the oxidation state of both arsenic and copper during redox reactions. nih.govresearchgate.net

Electrochemical Methods: Techniques like cyclic voltammetry can be applied in situ to study the redox behavior of this compound at the mineral-water interface, providing insights into its electrochemical stability and potential for transformation.

Integrated Approaches: The most powerful insights will come from combining multiple in situ techniques. ornl.gov For example, simultaneously performing spectroscopic analysis while measuring reaction products can directly link catalyst structure to activity, a concept borrowed from catalysis research that is applicable to environmental transformations. nih.gov

Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Sciences

The environmental behavior of this compound is governed by a complex interplay of chemical, biological, and physical processes. A holistic understanding, therefore, necessitates research that transcends traditional disciplinary boundaries. researchgate.net Future investigations will increasingly rely on integrated teams of chemists, microbiologists, geologists, and environmental scientists.

Key Areas for Interdisciplinary Research:

Biogeochemical Cycling: Research will focus on the role of microorganisms in the transformation of this compound. This includes identifying specific microbial species and enzymatic pathways responsible for the demethylation of methane arsonate to more toxic inorganic arsenic forms, or its further methylation. nih.gov Understanding these biological pathways is critical for predicting the net production of toxic species in different environments.

Ecotoxicology and Microbial Ecology: The presence of both copper and arsenic can exert selective pressure on soil and aquatic microbial communities. mdpi.com Future studies will investigate how this compound affects microbial diversity and function, including potential co-selection for antibiotic resistance, as heavy metal contamination can sometimes drive the proliferation of antibiotic resistance genes. mdpi.com

Soil and Sediment Chemistry: The mobility and bioavailability of this compound are controlled by its interaction with soil and sediment components. Geochemists and soil scientists will need to work together to study sorption-desorption processes on different mineral surfaces (e.g., iron oxides, clays) and organic matter under varying environmental conditions (e.g., pH, redox potential).

Predictive Modeling of Environmental Behavior and Transformation

Predictive modeling is an essential tool for forecasting the long-term fate and transport of contaminants like this compound in the environment. By integrating experimental data into mathematical models, scientists can simulate its behavior under various scenarios, aiding in risk assessment and the design of management strategies.

A conceptual model for the fate of related compounds like monosodium methanearsonate (MSMA) already exists, highlighting key processes such as sorption to soil surfaces and microbial-mediated transformations (demethylation to inorganic arsenic and methylation to dimethylarsinic acid). nih.gov Future research will aim to refine these models specifically for this compound.

Directions for Model Development:

Parameterization and Validation: A major focus will be on acquiring high-quality experimental data to accurately parameterize these models. This includes reaction rate constants for microbial transformations, sorption isotherms on various soil types, and transport parameters.

Coupled Biogeochemical Models: More sophisticated models will be developed that couple hydrological transport with complex biogeochemical reaction networks. These models will be able to simulate the dynamic interplay between water flow, chemical reactions, and microbial activity.

Multi-Scale Modeling: Research will aim to develop models that can operate across different spatial and temporal scales, from the microscopic level of mineral surfaces to the macroscopic level of entire watersheds.

Uncertainty Analysis: A critical component of future modeling efforts will be to quantify the uncertainty associated with model predictions, providing a more robust basis for environmental decision-making.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.